molecular formula C9H15NO2 B1444106 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 1478268-23-3

2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1444106
CAS No.: 1478268-23-3
M. Wt: 169.22 g/mol
InChI Key: IETTUWKZZYQKSQ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid and its derivatives have been synthesized as part of research into conformationally restricted amino acids. These compounds, based on the spiro[3.3]heptane scaffold, have been designed and synthesized to probe the topologies of different glutamate receptors due to their rigid spirocyclic scaffold, which fixes the aminocarboxylate moiety and the carboxylic group in space relative to each other. Such compounds are valuable in exploring the structural requirements for ligand binding and activation or inhibition of glutamate receptors (Radchenko, Grygorenko, & Komarov, 2008).

Biochemical Applications

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids, including ornitine and GABA analogues, has been reported. These compounds add to the family of sterically constrained amino acids useful in chemistry, biochemistry, and drug design, highlighting the versatility of the spiro[3.3]heptane scaffold in creating analogues of biologically significant molecules (Radchenko, Grygorenko, & Komarov, 2010).

Chemical Synthesis Innovations

A novel synthetic approach has led to non-natural, conformationally rigid spiro-linked amino acids, showcasing the utility of spiro[3.3]heptane-based compounds in creating analogues of glutamic acid and lysine. These efforts underscore the potential of such structures in the synthesis of novel compounds with specific conformational properties (Yashin et al., 2019).

Medicinal Chemistry Applications

Research into fluorinated building blocks based on the spiro[3.3]heptane scaffold has yielded new compounds that could be significant in medicinal chemistry. The unique three-dimensional shape and pattern of fluorine substitution of these synthesized compounds suggest their potential utility in drug discovery and development (Chernykh et al., 2016).

Conformational Analysis

The synthesis of conformationally restricted glutamic acid analogues based on spiro[3.3]heptane further exemplifies the scientific interest in utilizing this scaffold to mimic glutamate in various restricted conformations. Such compounds can assist in mechanistic studies or in a systematic search for biologically active compounds by mimicking the functional aspects of glutamate while being locked in specific spatial orientations (Chernykh, Radchenko, Grygorenko, Volochnyuk, Shishkina, Shishkin, & Komarov, 2014).

Properties

IUPAC Name

2-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c10-6-9(7(11)12)4-8(5-9)2-1-3-8/h1-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETTUWKZZYQKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid
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2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 4
2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 5
2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 6
2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid

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